molecular formula C12H14Cl3NO2S B2489484 3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine CAS No. 459179-69-2

3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine

Cat. No.: B2489484
CAS No.: 459179-69-2
M. Wt: 342.66
InChI Key: OMYKNZZMPOLBBY-UHFFFAOYSA-N
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Description

3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine: is a synthetic organic compound with the molecular formula C12H14Cl3NO2S and a molecular weight of 342.66906 g/mol This compound features a piperidine ring substituted with a methyl group and a sulfonyl group attached to a 2,4,5-trichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the 2,4,5-Trichlorophenyl Group: The final step involves the coupling of the 2,4,5-trichlorophenyl group to the piperidine ring through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and materials with specific properties, such as enhanced thermal stability.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Agriculture: The compound may find applications in the development of agrochemicals, such as herbicides or pesticides.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) with therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the trichlorophenyl moiety can enhance the compound’s binding affinity and specificity for certain targets. The piperidine ring provides structural rigidity, contributing to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

  • 3-Methyl-1-[(2,4-dichlorophenyl)sulfonyl]piperidine
  • 3-Methyl-1-[(2,5-dichlorophenyl)sulfonyl]piperidine
  • 3-Methyl-1-[(2,4,5-trifluorophenyl)sulfonyl]piperidine

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic ring (e.g., dichloro vs. trichloro) can significantly impact the compound’s chemical properties and reactivity.
  • Reactivity: Compounds with different halogen substituents may exhibit varying reactivity in substitution and coupling reactions.
  • Applications: The unique combination of substituents in 3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine can confer specific advantages in certain applications, such as enhanced binding affinity in biological systems or improved stability in materials science.

Properties

IUPAC Name

3-methyl-1-(2,4,5-trichlorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO2S/c1-8-3-2-4-16(7-8)19(17,18)12-6-10(14)9(13)5-11(12)15/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYKNZZMPOLBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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